molecular formula C26H33N3O2S B11670860 N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide

N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide

Cat. No.: B11670860
M. Wt: 451.6 g/mol
InChI Key: RHVOZFIVCPHZIS-UHFFFAOYSA-N
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Description

N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, an adamantane core, and a phenoxy group, making it a subject of study in medicinal chemistry, materials science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-cyclohexylphenol with a suitable halomethylating agent to form 4-cyclohexylphenoxymethyl halide. This intermediate is then reacted with 1,3,4-thiadiazole-2-thiol to yield the thiadiazole derivative. Finally, the adamantane-1-carboxamide moiety is introduced through an amidation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenoxy group or the thiadiazole ring, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of the phenoxy group can produce cyclohexylphenol derivatives.

Scientific Research Applications

N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound’s properties are being investigated for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring and adamantane core are believed to play crucial roles in binding to enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s affinity for hydrophobic pockets within proteins, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide
  • N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-fluorophenyl)urea
  • 3-chloro-N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide stands out due to its adamantane core, which imparts unique steric and electronic properties. This core structure can enhance the compound’s stability and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C26H33N3O2S

Molecular Weight

451.6 g/mol

IUPAC Name

N-[5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

InChI

InChI=1S/C26H33N3O2S/c30-24(26-13-17-10-18(14-26)12-19(11-17)15-26)27-25-29-28-23(32-25)16-31-22-8-6-21(7-9-22)20-4-2-1-3-5-20/h6-9,17-20H,1-5,10-16H2,(H,27,29,30)

InChI Key

RHVOZFIVCPHZIS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(S3)NC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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